molecular formula C24H28Cl2N4O3 B611943 1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide CAS No. 1093065-66-7

1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Cat. No. B611943
M. Wt: 491.41
InChI Key: QKXPRULEUYIDQL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a piperidine ring, a pyrazole ring, and a phenyl ring, among other structures .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a pyrazole ring and a phenyl ring suggests that the compound may have aromatic properties . The piperidine ring could impart basicity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the degree of unsaturation, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Molecular Interaction and Conformational Analysis

This compound is a potent and selective antagonist for the CB1 cannabinoid receptor. Studies have utilized AM1 molecular orbital method for conformational analysis, identifying distinct conformations with implications for receptor binding. This has led to the development of pharmacophore models for CB1 receptor ligands, contributing to a deeper understanding of the molecular interactions at the receptor level (Shim et al., 2002).

Radiotracer Synthesis for Brain Imaging

The compound has been synthesized as a potential PET ligand for CB1 receptors. This involves the synthesis of variants like [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, which can be used in imaging studies to selectively label CB1 receptors in the brain, aiding in neurological research and diagnosis (Kumar et al., 2004).

Metabolism of Diarylpyrazoles

Investigations into the in vitro metabolism of diarylpyrazoles, including this compound, have been conducted. These studies are critical in understanding how these compounds are metabolized in the body, particularly their interaction with liver enzymes and potential metabolite formation, which is crucial for drug development (Zhang et al., 2005).

Structure-Activity Relationships (SAR)

Research has focused on understanding the SAR of pyrazole derivatives, including this compound, as cannabinoid receptor antagonists. These studies aid in identifying structural requirements for potent and selective CB1 receptor antagonistic activity, providing insights into the development of new therapeutic agents (Lan et al., 1999).

Glycine Transporter 1 Inhibition

Studies have identified structurally diverse compounds related to this molecule as potent glycine transporter 1 (GlyT1) inhibitors. This research is significant in developing new treatments for neurological disorders, as GlyT1 plays a crucial role in regulating neurotransmitter levels in the brain (Yamamoto et al., 2016).

PET Imaging and Radioligands

The synthesis of analogs of this compound for PET imaging of CB1 cannabinoid receptors has been explored. This includes the development of radioligands that can be used in PET scans to study the brain's CB1 receptors, contributing to the understanding of various neurological conditions (Fan et al., 2006).

Cannabinoid Receptor Ligand Activity

Research into analogs of diaryl dihydropyrazole-3-carboxamides, including this compound, has provided insights into their activity as CB2 cannabinoid ligands. This research aids in understanding the role of these compounds in modulating cannabinoid receptor activity, which is vital for therapeutic applications (Murineddu et al., 2006).

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activities, as well as optimization of its synthesis. Given the biological activities of similar compounds, it could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

1-[2-[4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3/c1-15-22(16-2-4-18(25)5-3-16)23(28-27-15)20-7-6-19(14-21(20)30)32-13-12-29-10-8-17(9-11-29)24(26)31/h2-7,14,17,30H,8-13H2,1H3,(H2,26,31)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAWYOJOIHFYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
Reactant of Route 3
1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
Reactant of Route 4
1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
Reactant of Route 5
1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
Reactant of Route 6
1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

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